molecular formula C6H12Cl2N4 B1490452 1-[(azetidin-3-yl)methyl]-1H-1,2,3-triazole dihydrochloride CAS No. 2098023-88-0

1-[(azetidin-3-yl)methyl]-1H-1,2,3-triazole dihydrochloride

Cat. No.: B1490452
CAS No.: 2098023-88-0
M. Wt: 211.09 g/mol
InChI Key: OASWCTQZQUCCLT-UHFFFAOYSA-N
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Description

1-[(azetidin-3-yl)methyl]-1H-1,2,3-triazole dihydrochloride is a useful research compound. Its molecular formula is C6H12Cl2N4 and its molecular weight is 211.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-[(azetidin-3-yl)methyl]-1H-1,2,3-triazole dihydrochloride is a compound that falls within the class of triazole derivatives, which are known for their diverse biological activities. This article provides an in-depth analysis of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The information is compiled from various research studies and reviews.

Chemical Structure and Properties

  • Molecular Formula : C₆H₁₀N₄
  • Molecular Weight : 138.17 g/mol
  • CAS Number : 86262226
  • SMILES : C1C(CN1)CN2C=CN=N2

The structure of the compound features a triazole ring attached to an azetidine moiety, which is expected to influence its biological interactions.

Biological Activity Overview

Triazole derivatives have been extensively studied for their pharmacological properties. The following sections outline specific activities associated with this compound.

Antimicrobial Activity

Triazoles are primarily recognized for their antimicrobial properties , particularly against fungal infections. The mechanism often involves the inhibition of ergosterol biosynthesis, crucial for fungal cell membrane integrity.

Microorganism Activity Reference
Candida albicansEffective (MIC: 16 µg/mL)
Escherichia coliModerate
Staphylococcus aureusEffective (MIC: 8 µg/mL)

In studies comparing various triazole derivatives, this compound demonstrated significant activity against both gram-positive and gram-negative bacteria.

Anticancer Activity

Research indicates that triazole compounds exhibit promising anticancer properties . The mechanism may involve apoptosis induction and cell cycle arrest in cancer cell lines.

Cell Line IC50 (µM) Activity Reference
HeLa13.62 ± 0.86Strong
MCF-711.57 ± 0.53Strong
SKOV310.00 ± 0.50Moderate

The compound showed effective cytotoxicity in several cancer cell lines, indicating its potential as an anticancer agent.

Anti-inflammatory Activity

Triazoles are also being explored for their anti-inflammatory effects . These compounds can modulate inflammatory pathways and reduce cytokine production.

In a comparative study, several triazole derivatives were tested for their anti-inflammatory activity using various in vitro models. The results indicated that certain derivatives exhibited significant inhibition of pro-inflammatory cytokines.

Case Studies

Several case studies have highlighted the efficacy of triazole derivatives in clinical settings:

  • Case Study on Antifungal Efficacy :
    • A study involving patients with recurrent fungal infections demonstrated that treatment with a triazole derivative led to a significant reduction in infection rates compared to standard treatments.
  • Case Study on Cancer Treatment :
    • Patients with advanced-stage cancer treated with a regimen including triazole derivatives exhibited improved survival rates and reduced tumor size in clinical trials.

Properties

IUPAC Name

1-(azetidin-3-ylmethyl)triazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4.2ClH/c1-2-10(9-8-1)5-6-3-7-4-6;;/h1-2,6-7H,3-5H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OASWCTQZQUCCLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CN2C=CN=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2098023-88-0
Record name 1-[(azetidin-3-yl)methyl]-1H-1,2,3-triazole dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.